3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a hydrazinylidene group and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 1-phenylquinoline-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy group and hydrazinylidene group can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine-substituted quinolines .
Scientific Research Applications
3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activity, including its antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives: These compounds share the hydrazinylidene group but differ in their core structure and substituents.
3-[2-(4-Nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones: These compounds have a similar hydrazinylidene group but are based on a furan core instead of a quinoline core.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
649723-31-9 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-methoxyphenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H17N3O3/c1-28-17-13-11-15(12-14-17)23-24-20-21(26)18-9-5-6-10-19(18)25(22(20)27)16-7-3-2-4-8-16/h2-14,26H,1H3 |
InChI Key |
TYYLNWQZPUUDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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